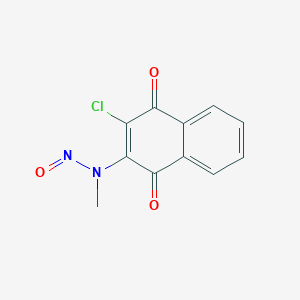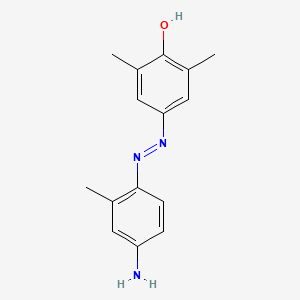
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple ether linkages and a terminal acyl fluoride group. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), known for their stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- typically involves the reaction of a perfluorinated ether with an appropriate acyl fluoride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride group. Common reagents include perfluorinated alcohols and acyl chlorides, which are reacted in the presence of a base such as pyridine to facilitate the formation of the acyl fluoride.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce the fluorine atoms into the organic backbone. The production is carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorine.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl fluoride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, the acyl fluoride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols/Alkanes: Formed from reduction
Wissenschaftliche Forschungsanwendungen
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in a variety of applications including non-stick coatings and fire-fighting foams.
Wirkmechanismus
The mechanism of action of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- involves its interaction with various molecular targets. The acyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein function and disruption of cellular processes. The fluorinated backbone of the compound also contributes to its stability and resistance to metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is unique due to its specific combination of ether linkages and a terminal acyl fluoride group. This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other fluorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
21703-49-1 |
|---|---|
Molekularformel |
C7F14O6 |
Molekulargewicht |
446.05 g/mol |
IUPAC-Name |
2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C7F14O6/c8-1(22)2(9,10)23-4(14,15)25-6(18,19)27-7(20,21)26-5(16,17)24-3(11,12)13 |
InChI-Schlüssel |
WMTKZYMXWIIXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)



![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)




